Catalog No.
M. Wt
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

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Soluble in DMSO, not in water


UNC2250, UNC-2250, UNC 2250


The exact mass of the compound (1R,4r)-4-((2-(butylamino)-5-(5-(morpholinomethyl)pyridin-2-yl)pyrimidin-4-yl)amino)cyclohexanol is 440.28997 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(1R,4r)-4-((2-(Butylamino)-5-(5-(morpholinomethyl)pyridin-2-yl)pyrimidin-4-yl)amino)cyclohexanol is a synthetic organic compound. Limited information is available on its origin and specific applications in scientific research. However, the presence of functional groups like the cyclohexanol ring and the pyrimidine unit suggest potential for research areas like medicinal chemistry or materials science [].

Molecular Structure Analysis

The key features of the molecule include:

  • A cyclohexanol ring with stereochemistry designated as (1R,4r), indicating specific spatial arrangements of substituents on the ring [].
  • A pyrimidine group, a six-membered heterocyclic ring containing two nitrogen atoms.
  • A butylamine group, a four-carbon primary amine.
  • A morpholinomethyl group linked to the pyridine ring. Morpholine is a five-membered heterocyclic ring with one nitrogen atom, and the methyl group provides a linker [].

The notable aspect of the structure is the combination of the cyclohexanol ring, which can impart rigidity and specific spatial interactions, with the functional groups containing nitrogen atoms. This combination could be of interest for researchers exploring new molecules with potential for hydrogen bonding or interaction with biological targets [].

Chemical Reactions Analysis

  • Formation of the cyclohexanol ring: This can be achieved through various methods depending on the starting materials, such as cyclohexene epoxidation followed by ring-opening reactions [].
  • Formation of the pyrimidine ring: Several synthetic routes exist, including condensation reactions between relevant starting materials containing nitrogens [].
  • Amination reactions: The butylamine group could be introduced through nucleophilic substitution reactions on a suitably activated precursor [].

Physical And Chemical Properties Analysis

  • The presence of the cyclohexanol ring and the morpholinomethyl group suggests moderate polarity, potentially leading to solubility in some organic solvents and limited water solubility.
  • The presence of the amine groups may contribute to basic character.
  • Kinase Inhibition

    The compound possesses a pyrimidine ring, a common structural feature found in many kinase inhibitors []. Kinases are enzymes that play a crucial role in various cellular processes. Kinase inhibitors are a class of drugs used to treat various diseases, including cancer []. Research could investigate if this compound has inhibitory effects on specific kinases.

  • Medicinal Chemistry

    The presence of the cyclohexanol and morpholinomethyl moieties might contribute to the compound's overall pharmacological properties []. These functional groups are found in various bioactive molecules []. Studies could explore structure-activity relationships to optimize the compound's potential for therapeutic applications.

  • Drug Discovery

    The compound can be a valuable tool in drug discovery pipelines. Its interaction with specific biological targets can be studied to identify novel mechanisms of action for potential drug development [].


>98% (or refer to the Certificate of Analysis)



Exact Mass



Solid powder


Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).


Modify: 2023-08-15
1: Zhang W, Zhang D, Stashko MA, Deryckere D, Hunter D, Kireev D, Miley MJ, Cummings C, Lee M, Norris-Drouin J, Stewart WM, Sather S, Zhou Y, Kirkpatrick G,  Machius M, Janzen WP, Earp HS, Graham DK, Frye SV, Wang X. Pseudo-Cyclization through Intramolecular Hydrogen Bond Enables Discovery of Pyridine Substituted Pyrimidines as New Mer Kinase Inhibitors. J Med Chem. 2013 Nov 20. 56(23): 9683–9692. PubMed PMID: 24195762.

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